molecular formula C14H20N2O5S2 B6540175 1-methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide CAS No. 1021266-13-6

1-methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide

Cat. No.: B6540175
CAS No.: 1021266-13-6
M. Wt: 360.5 g/mol
InChI Key: QPJDLODJDAVUKB-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring dual methanesulfonyl (mesyl) groups at the 1-position of the piperidine ring and the para position of the phenyl ring attached to the amide nitrogen. The compound’s synthesis typically involves coupling a mesyl-substituted piperidine carboxylic acid with a mesyl-substituted aniline derivative under anhydrous conditions, utilizing reagents like isobutyl chloroformate and triethylamine to activate the carboxyl group for amide bond formation .

The dual mesyl groups contribute to its high molecular weight (C₁₅H₂₁N₂O₅S₂; ~397.47 g/mol) and polar surface area, which may influence solubility and membrane permeability. Such derivatives are often explored for anti-inflammatory, antiviral, or anticancer applications due to their ability to modulate key signaling pathways .

Properties

IUPAC Name

1-methylsulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-22(18,19)13-5-3-12(4-6-13)15-14(17)11-7-9-16(10-8-11)23(2,20)21/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJDLODJDAVUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide, also known as N-[4-(methylsulfonyl)phenyl]piperidine-4-carboxamide, is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C13H18N2O3S
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 942474-42-2

The compound exhibits significant interactions with various biological targets, particularly in the realm of pain management and inflammation. Its structure suggests potential activity as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

Inhibition of COX Enzymes

Studies have indicated that derivatives of this compound can act as selective COX-2 inhibitors. For instance, related compounds have shown high in vitro COX-2 inhibitory potency, with one derivative exhibiting an IC50 value of 0.0032 µM, indicating strong inhibitory activity against COX-2 compared to COX-1 . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Anti-inflammatory Activity

Research has demonstrated that certain derivatives possess anti-inflammatory properties, evaluated through various in vivo models. For example:

CompoundIC50 (µM)Selectivity Index (SI)Anti-inflammatory Activity
6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one0.0032>120,000Moderate compared to celecoxib
6-Ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one0.102880Good (reduces inflammation by 32% at 1 mg/kg)

These findings suggest that modifications to the piperidine structure can significantly enhance the biological activity of the compound, particularly in terms of its anti-inflammatory effects.

Case Studies and Research Findings

  • Preclinical Studies : A study focused on the synthesis and evaluation of various piperidine derivatives found that modifications at the para-position significantly influenced their affinity for COX enzymes. The most potent derivatives were selected for further pharmacokinetic profiling and showed promising results in animal models for pain relief .
  • In Vivo Efficacy : In a carrageenan-induced rat paw edema assay, one derivative demonstrated a reduction in inflammation comparable to standard treatments like celecoxib, thus highlighting its potential therapeutic applicability in managing inflammatory conditions .
  • Pharmacokinetic Properties : The compounds derived from this core structure have been characterized for their pharmacokinetic profiles, indicating favorable absorption and distribution characteristics essential for effective therapeutic agents .

Comparison with Similar Compounds

Sulfonyl Group Variations

  • Electron-Withdrawing Effects : The dual mesyl groups in the target compound enhance electrophilicity compared to toluenesulfonyl () or phenylsulfonyl () substituents. This may improve interactions with charged enzyme active sites, such as sEH’s catalytic triad .

Amide Nitrogen Modifications

  • Aromatic vs. Aliphatic Substitutions : The 4-fluorobenzyl group in enhances π-π stacking with viral proteases, contributing to SARS-CoV-2 inhibition . In contrast, the target compound’s 4-mesylphenyl group may favor hydrogen bonding with polar residues in PPARγ .
  • Receptor Selectivity : The 4-chlorobenzyl moiety in compound 2k () achieves σ1/σ2 selectivity >350-fold, highlighting the critical role of halogenated aryl groups in receptor subtype discrimination .

Pharmacological Implications

  • Anti-inflammatory Potential: Dual sEH/PPAR activity in the target compound could synergistically reduce inflammation by stabilizing epoxyeicosatrienoic acids (EETs) and activating PPARγ .
  • Antiviral Activity : Pyrimidine-substituted analogs () show promise against SARS-CoV-2, suggesting that piperidine-4-carboxamides with heteroaromatic substituents warrant further exploration .

Q & A

Q. What are the optimized reaction conditions for synthesizing 1-methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step routes, including sulfonylation of the piperidine core and coupling with functionalized aryl groups. Key parameters include:

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or methanol are preferred for sulfonylation and amide bond formation due to their ability to stabilize intermediates .
  • Catalysts : Triethylamine (TEA) is often used to deprotonate reactants and facilitate nucleophilic substitution during sulfonyl group attachment .
  • Temperature : Reactions are typically conducted at reflux (e.g., 80–100°C) to ensure completion while minimizing side products .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical validation requires a combination of techniques:

  • NMR Spectroscopy : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm), methanesulfonyl groups (singlet at δ ~3.0 ppm for CH₃SO₂), and aromatic protons from the phenyl ring (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H]⁺) within 5 ppm accuracy .
  • Infrared (IR) Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and amide (C=O) bands near 1650 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling assist in predicting the compound’s reactivity or biological targets?

Quantum mechanical calculations (e.g., DFT) and molecular docking studies are critical:

  • Reaction Pathway Prediction : Tools like Gaussian or ORCA can model sulfonylation energetics, identifying transition states and optimizing reaction conditions .
  • Target Interaction Studies : Docking software (AutoDock, Schrödinger) can predict binding affinities to enzymes like carbonic anhydrase, leveraging the compound’s sulfonamide groups for hydrogen bonding with active-site zinc ions .
  • ADME Properties : Software such as SwissADME estimates bioavailability, highlighting potential metabolic liabilities (e.g., susceptibility to esterase cleavage) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological discrepancies often arise from assay conditions or impurity profiles:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (recombinant vs. native proteins) to reduce variability .
  • Purity Analysis : Use HPLC (>95% purity) to rule out confounding effects from by-products like desulfonated analogs .
  • Dose-Response Curves : Compare IC₅₀ values across multiple concentrations to identify non-linear effects or off-target interactions .

Q. What strategies are effective for improving the compound’s metabolic stability?

Structural modifications guided by SAR studies include:

  • Piperidine Substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position of the piperidine ring reduces oxidative metabolism by cytochrome P450 enzymes .
  • Sulfonyl Group Masking : Prodrug approaches (e.g., esterification of the carboxamide) can enhance stability in plasma .
  • Isotope Labeling : Deuterating labile hydrogen atoms (e.g., on methyl groups) slows metabolic degradation, validated via LC-MS stability assays .

Data-Driven Analysis

Q. What are the key differences in biological activity between this compound and its analogs (e.g., ethylsulfonyl vs. methanesulfonyl derivatives)?

Comparative studies reveal:

  • Potency : Methanesulfonyl analogs generally show higher enzyme inhibition (e.g., carbonic anhydrase IX IC₅₀ = 12 nM) compared to ethylsulfonyl derivatives (IC₅₀ = 45 nM) due to reduced steric hindrance .
  • Solubility : Methanesulfonyl groups enhance aqueous solubility (~25 mg/mL) versus bulkier substituents, critical for in vivo applications .
  • Toxicity : Ethylsulfonyl derivatives exhibit higher hepatotoxicity in murine models, likely from prolonged metabolic activation .

Q. How can researchers address low yields in large-scale synthesis?

Process optimization strategies include:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of sulfonamide bonds) .
  • Catalyst Screening : Immobilized catalysts (e.g., polymer-bound TEA) enhance recyclability and reduce waste .
  • By-Product Analysis : Use LC-MS to identify and suppress intermediates like N-desmethyl impurities through pH control .

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